1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a chemical compound with the molecular formula C10H10ClF3NOS It is characterized by the presence of an amino group, a trifluoromethylthio group, and a chloropropanone moiety
Preparation Methods
The synthesis of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-2-(trifluoromethylthio)benzene with 1-chloropropan-2-one under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction. The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the formation of corresponding hydrolyzed products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Industry: The compound is used in the development of new materials and chemical processes, including catalysis and polymerization
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The amino group can form hydrogen bonds with target molecules, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one can be compared with other similar compounds, such as:
1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one: This compound has a similar structure but differs in the position of the chlorine atom.
1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-2-one: This compound lacks the chlorine atom but retains the trifluoromethylthio and amino groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H9ClF3NOS |
---|---|
Molecular Weight |
283.70 g/mol |
IUPAC Name |
1-[3-amino-2-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9ClF3NOS/c1-5(16)8(11)6-3-2-4-7(15)9(6)17-10(12,13)14/h2-4,8H,15H2,1H3 |
InChI Key |
HHPVPCUNDYNDLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)N)SC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.